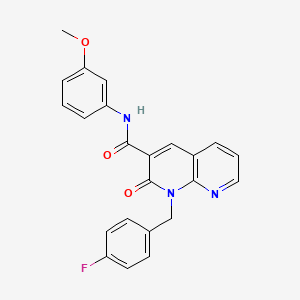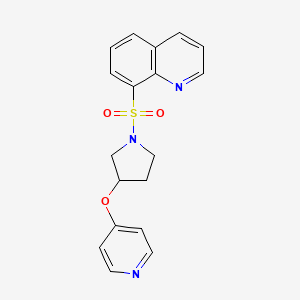
8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds like “8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom and a sulfonyl group. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .科学的研究の応用
Anti-inflammatory Potential
Quinolines, including compounds structurally related to 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, have been explored for their anti-inflammatory properties. Sulfonamide and sulfonate derivatives of quinoline have demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human blood. Among various synthesized compounds, certain derivatives exhibited enhanced anti-inflammatory activity compared to standard anti-inflammatory drugs like ibuprofen, indicating their potential as new therapeutic agents in controlling inflammation (Bano et al., 2020).
Antiproliferative Activity
Pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested for their antiproliferative effects against cancer cell lines, particularly those derived from leukemias. These compounds, characterized by an angular aromatic tricyclic system and a methanesulfon-anisidide side chain, have shown cell growth inhibitory properties. The activity does not primarily rest on the stimulation of topoisomerase II poisoning, suggesting other mechanisms of action might be involved, which opens new avenues for cancer therapy research (Ferlin et al., 2001).
Novel Synthesis Methods
Innovative synthesis methods for producing quinoline derivatives, including 8-sulfonyl quinolines, have been developed. For instance, a divergent reaction pathway under ultrasound irradiation has been explored for the one-pot, three-component synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives. These methods offer improvement in rates and yields compared to traditional synthesis methods, highlighting the potential for efficient production of quinoline derivatives for biological testing (Al-Bogami et al., 2013).
Caspase-3 Inhibitory Activity
Research into the synthesis of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has identified compounds with potent inhibitory activity against caspase-3, an enzyme critical in the execution phase of cell apoptosis. This discovery suggests the therapeutic potential of these compounds in diseases where caspase-3 plays a significant role, such as in certain neurodegenerative diseases and cancer (Kravchenko et al., 2005).
Ligand and Metallic Derivative Synthesis
The synthesis and characterization of 8-quinoline based ligands, demonstrating the importance of π–π stacking interactions in the formation of complex structures, have been documented. Such ligands, especially when functionalized with various substituents, show promise in the development of novel metallic derivatives with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies (Semeniuc et al., 2010).
Biological Active Hybrid Compounds
Sulfonamide-based hybrid compounds, incorporating quinoline among other pharmacologically active scaffolds, have been reviewed for their broad spectrum of biological activities. These activities include antibacterial, anti-carbonic anhydrase, and antitumor effects. The structural diversity and synthetic versatility of quinoline make it a privileged scaffold in the design and development of new therapeutic agents (Ghomashi et al., 2022).
特性
IUPAC Name |
8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,17-5-1-3-14-4-2-9-20-18(14)17)21-12-8-16(13-21)24-15-6-10-19-11-7-15/h1-7,9-11,16H,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWFGLZOGJPGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B3016025.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

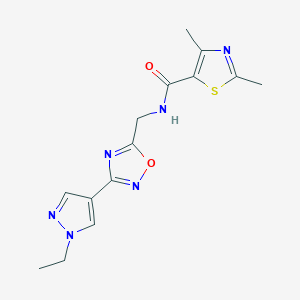
![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)


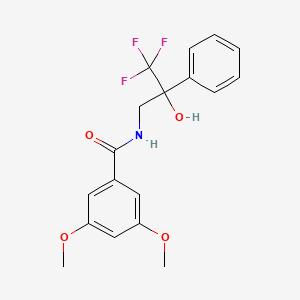
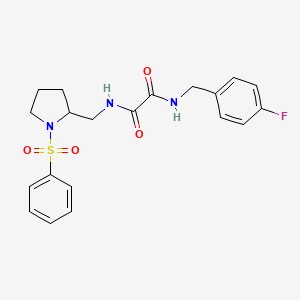
![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)
